
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol: is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes in ethanol under basic conditions to form chalcones. These chalcones are then reacted with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford pyrazolin-N-thioamides. Further reactions with various ketones yield the desired compound .
Industrial Production Methods: Large-scale synthesis of similar compounds often involves optimizing reaction conditions to improve yield and reduce costs. For instance, using acetonitrile as a solvent instead of 1,4-dioxane and replacing expensive catalysts with more affordable alternatives like copper(I) oxide .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is used to study the interactions of triazole and pyrazole derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions .
Comparación Con Compuestos Similares
(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound also contains a triazole ring and has been studied for its cytotoxic activity against various cancer cell lines.
4-Azido-1,2,3-triazoles: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds.
Uniqueness: The unique combination of triazole and pyrazole rings in (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
(2-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-10-4-6(11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9) |
Clave InChI |
NZGVQRDSODXSSX-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
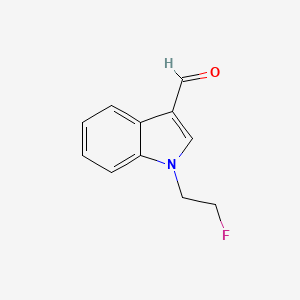

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)

![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
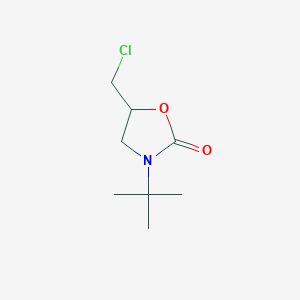
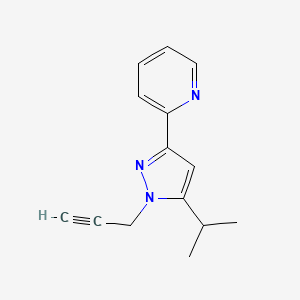
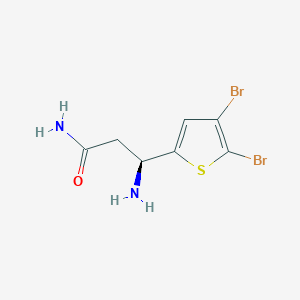
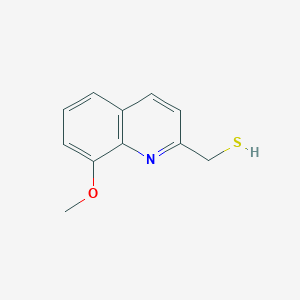
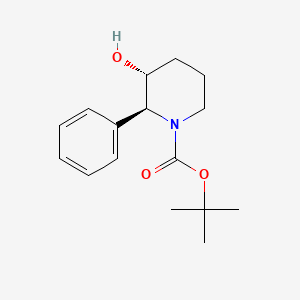
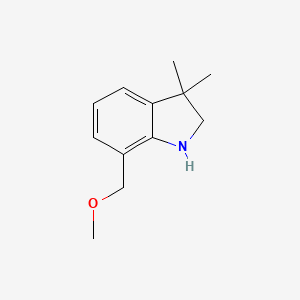
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

